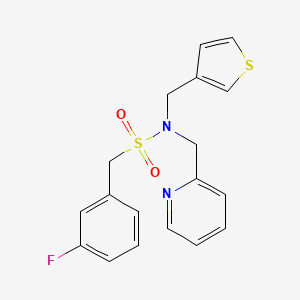

7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

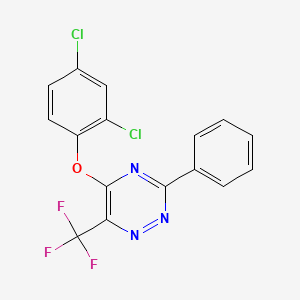

This compound is a quinolinone derivative, which is a class of compounds that contain a quinoline backbone with a ketone group. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of the sulfonyl group, fluoro group, and diethylamino group suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinolinone, with the various groups attached at the specified positions. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, fluoro, and diethylamino groups could affect its solubility, reactivity, and other properties .Applications De Recherche Scientifique

Antibacterial Properties

- Antibacterial Activity : Various fluoroquinolones, including compounds structurally related to 7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one, have been reported to possess potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These studies include the synthesis and evaluation of novel quinolone derivatives that demonstrated significant antibacterial efficacy (Kuramoto et al., 2003), (Kidwai et al., 2000), (Senthilkumar et al., 2009).

Antimalarial Effects

- Antimalarial Activity : Research has shown that quinoline derivatives, similar in structure to the compound , exhibit promising antimalarial effects. These include various studies on quinolines and their derivatives, demonstrating their efficacy in combating malaria (Kesten et al., 1987), (Dann et al., 1981).

Detection and Imaging Applications

- Sensing and Imaging : Studies indicate the potential use of related quinoline derivatives in sensing and imaging applications. For instance, a quinoline-based probe was developed for detecting Cr3+ ions in living cells, suggesting the versatility of these compounds in biological imaging and detection (Mani et al., 2018).

Anticancer Potential

- Anticancer Research : Quinoline derivatives have also been explored for their potential anticancer properties. Research into novel 4-aminoquinoline derivatives has shown promising results against various cancer cell lines, indicating the potential therapeutic value of these compounds in oncology (Solomon et al., 2019).

Molecular Interaction Studies

- Molecular Interactions : Research involving fluoroquinolines has contributed to understanding molecular interactions, such as the study of hyperreactive sulfhydryls in ryanodine receptors, providing insights into cellular signaling and molecular pharmacology (Liu & Pessah, 1994).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

7-(diethylamino)-3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3S/c1-6-25(7-2)19-12-18-16(11-17(19)23)22(26)21(13-24(18)5)29(27,28)20-9-8-14(3)10-15(20)4/h8-13H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGGFTHKXWNYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=C(C=C3)C)C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)